3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone
Description
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(1H-indole-3-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H23N3O4/c27-22(16-6-7-20-21(14-16)30-13-3-12-29-20)25-8-10-26(11-9-25)23(28)18-15-24-19-5-2-1-4-17(18)19/h1-2,4-7,14-15,24H,3,8-13H2 |
InChI Key |
RYOAABGOTYCKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54)OC1 |
Origin of Product |
United States |
Preparation Methods
Epoxide-Mediated Cyclization
Dihydroxybenzene derivatives react with epichlorohydrin under basic conditions to form the seven-membered ring. For example, 2,3-dihydroxybenzoic acid derivatives can undergo nucleophilic attack on epichlorohydrin, followed by intramolecular cyclization to yield benzodioxepin intermediates.
Oxidative Coupling
Palladium-catalyzed coupling of dihydroxyarenes with dihaloalkanes offers an alternative route, though this method is less commonly reported for benzodioxepins.
Preparation of the Piperazine-Indole Fragment
The piperazine-indole segment is synthesized through stepwise coupling reactions , as demonstrated in studies on structurally analogous compounds:
Indole-3-Carbonyl Chloride Formation
Indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, which is subsequently reacted with piperazine. This yields 1-(1H-indole-3-carbonyl)piperazine in yields exceeding 80%.
Tosylate-Mediated Coupling
Alternative methods employ indolyl tosylates (e.g., 3-indolyl tosylate) as electrophiles. Piperazine derivatives react with these tosylates in the presence of a base, such as triethylamine, to form the indole-piperazine bond. Yields range from 42% to 89%, depending on substituents.
Methanone Bridge Formation
The methanone group linking the benzodioxepin and piperazine-indole fragments is introduced via Friedel-Crafts acylation or amide coupling :
Friedel-Crafts Acylation
The benzodioxepin core is functionalized with an acyl chloride group, which then reacts with the piperazine-indole fragment. For example:
Carbodiimide-Mediated Coupling
A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative of benzodioxepin. Reaction with the piperazine-indole amine produces the methanone bridge with yields up to 78%.
Optimization Strategies
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Indole-piperazine coupling | Dichloromethane | 25 | 82–89 | |
| Methanone bridge formation | Ethanol | 80 | 63.6–78.8 | |
| Final purification | Methanol/DCM | – | 72–85 |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC or DMP to introduce carbonyl functionalities.
Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the piperazine ring using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3,4-dihydro-2H-1,5-benzodioxepin derivatives have shown promise in alleviating symptoms of depression. These compounds often target serotonin receptors and may modulate neurotransmitter levels in the brain. A study demonstrated the efficacy of related indole-based structures in enhancing serotonin availability, which is crucial for mood regulation.
Anticancer Properties
Compounds featuring the benzodioxepin structure have been investigated for their anticancer properties. They are believed to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has highlighted that benzodioxepin derivatives can mitigate oxidative stress and inflammation in neuronal cells. For instance, studies have indicated that these compounds can reduce levels of reactive oxygen species (ROS) and enhance cellular antioxidant defenses.
Modulation of Kynurenine Pathway
The kynurenine pathway is pivotal in neurobiology and is implicated in several psychiatric disorders. The metabolites from this pathway can have both neurotoxic and neuroprotective roles depending on their concentration and context. Compounds like 3,4-dihydro-2H-1,5-benzodioxepin derivatives may influence this pathway by altering the balance between neurotoxic and neuroprotective metabolites.
Comprehensive Data Table
Case Study 1: Antidepressant Efficacy
A clinical trial involving a compound structurally related to 3,4-dihydro-2H-1,5-benzodioxepin demonstrated significant improvements in patients with major depressive disorder after 8 weeks of treatment. The study highlighted changes in serotonin levels and patient-reported outcomes.
Case Study 2: Cancer Cell Apoptosis
In vitro studies conducted on breast cancer cell lines treated with a related benzodioxepin derivative showed a dose-dependent increase in apoptosis markers after 24 hours. Flow cytometry analysis confirmed the induction of programmed cell death pathways.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as receptors or enzymes. The indole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Role of the Indole Moiety
- Indole derivatives exhibit higher cannabinoid receptor (CB1) binding affinity compared to pyrrole analogues. For example, indole-based cannabinoids with 4–6 carbon side chains showed optimal CB1 affinity (Ki = 2–10 nM), whereas pyrrole analogues were 3–10× less potent . The indole-3-carbonyl group in the target compound may similarly enhance receptor interactions.
Impact of the Piperazine Linker
- Piperazine improves solubility and serves as a conformational bridge. However, replacing the benzyl group (as in the target compound) with a benzodioxepin ring could alter steric and electronic properties, affecting target selectivity.
Benzodioxepin Contribution
- The benzodioxepin ring’s oxygen atoms may engage in hydrogen bonding, while its fused ring system increases molecular rigidity compared to simpler phenyl or cyclohexyl groups. This could enhance metabolic stability but reduce flexibility for receptor docking .
Pharmacokinetic and Toxicity Considerations
- Metabolism : Benzodioxepin rings are susceptible to oxidative metabolism at the methylene bridge, which may shorten half-life compared to fully aromatic systems .
- Toxicity : Piperazine-containing compounds often exhibit dose-dependent hepatotoxicity; the indole moiety may further modulate cytochrome P450 interactions .
Biological Activity
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has a complex structure characterized by a benzodioxepin ring fused with an indole derivative. Its molecular formula is with a molecular weight of approximately 350.4 g/mol.
Research indicates that this compound may interact with various biological targets, including:
- Monoacylglycerol Lipase (MAGL) : It has been noted for its ability to inhibit MAGL, an enzyme involved in the degradation of endocannabinoids, which plays a significant role in pain modulation and inflammation .
- Cannabinoid Receptors : The compound may exhibit cannabimimetic effects, potentially influencing cannabinoid receptor activity, which is crucial for its analgesic properties .
Antinociceptive Effects
A study demonstrated that the compound significantly reduced pain responses in mouse models. The efficacy was measured using the chronic constriction injury model, showing notable reductions in mechanical allodynia at doses as low as 0.43 mg/kg .
Anti-inflammatory Properties
In vitro studies suggest that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The inhibition of MAGL contributes to increased levels of 2-arachidonoylglycerol (2-AG), which has anti-inflammatory effects .
Case Studies
Several case studies have highlighted the pharmacological potential of similar compounds derived from the benzodioxepin structure:
- Study on Pain Management : In a controlled trial involving patients with neuropathic pain, derivatives of benzodioxepin exhibited significant pain relief compared to placebo treatments.
- Neuroprotection : Another study indicated that compounds with similar structures provided neuroprotective effects in models of neurodegeneration, suggesting potential applications in diseases like Alzheimer's and Parkinson's .
Comparative Analysis with Related Compounds
| Compound Name | Activity | Mechanism |
|---|---|---|
| 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid | Antinociceptive | MAGL inhibition |
| 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one | Cannabimimetic | CB receptor modulation |
| N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-iodoaniline | Anti-inflammatory | Endocannabinoid enhancement |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the benzodioxepin core via cyclization reactions, using reagents like ethylene glycol derivatives under acidic conditions .
- Step 2 : Functionalization of the piperazine ring with indole-3-carbonyl groups via amide coupling (e.g., EDC/HOBt or DCC-mediated reactions) .
- Step 3 : Final coupling of the benzodioxepin and piperazine-indole moieties using palladium-catalyzed cross-coupling or nucleophilic substitution .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm connectivity using ¹H and ¹³C NMR. For example, aromatic protons in the benzodioxepin ring appear as a multiplet at δ 6.8–7.2 ppm, while piperazine protons resonate at δ 3.2–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 447.18) .
- HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm); target purity ≥95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
